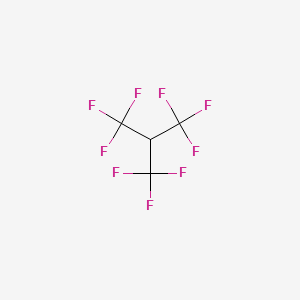

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane

Overview

Description

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane, also known as HFC-236fa, is a colorless and odorless gas that belongs to the family of hydrofluorocarbons (HFCs). It is widely used as a foam blowing agent, refrigerant, and fire suppressant due to its low toxicity, non-flammability, and high thermal stability. In

Scientific Research Applications

Hydrogen-Bonding Interactions

- Study of Hydrogen-bonding Interactions : Hydrogen-bonding interactions involving 2-(trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane have been quantitatively studied using Fourier transform ion cyclotron resonance spectrometry. This research has demonstrated the existence and thermodynamic stabilities of certain species, such as (1HCl)(-) and (1H1)(-), and analyzed some of their structural features (Guerrero et al., 2009).

Polymer Chemistry

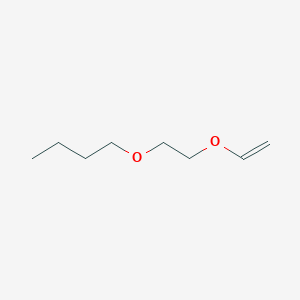

- Creation of Semi-Crystalline Polymers : A study on the thermal cyclopolymerization of certain compounds led to the creation of a semi-crystalline perfluorocyclobutyl (PFCB) polymer, an anomalous feature for a polymer containing the hexafluoroisopropylidene linkage. This advancement in polymer chemistry is significant for its high molecular weight and crystallization properties (Smith et al., 2004).

Fluorine Chemistry

- Role in Organic Fluorine Chemistry : Sodium trifluoromethanesulfinate, which is related to 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane, has been widely used in the field of organic fluorine chemistry. Its applications in trifluoromethylation and other reactions have been extensively researched (Hui et al., 2017).

Optical and Dielectric Properties

- Influence on Optical and Dielectric Properties : The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films have been investigated. This research is crucial for understanding how the trifluoromethyl group affects the optical property of fluorinated polyimides (Jang et al., 2007).

Solvent Properties

- Unique Solvent Characteristics : 1,1,1,3,3,3-Hexafluoropropan-2-ol, related to the compound , is known for its low nucleophilicity and high hydrogen bonding donor strength. It has been used as a solvent in EPR spectroscopy and various mechanistic studies, demonstrating its versatility in research applications (Eberson et al., 1997).

Metal-Organic Frameworks

- Application in Metal-Organic Frameworks : A novel iron-based microporous metal-organic framework, incorporating a related compound, has shown promise in separating hexane isomers, which is crucial for improving the research octane number of gasoline (Lv et al., 2018).

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLDNHHTCXOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191582 | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

CAS RN |

382-24-1 | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

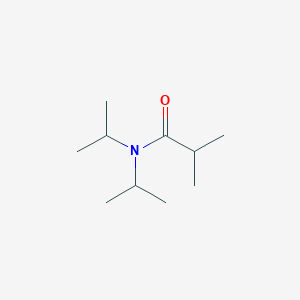

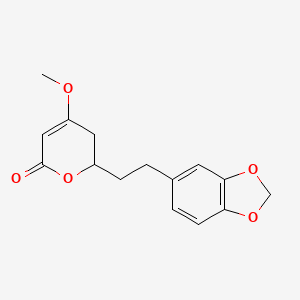

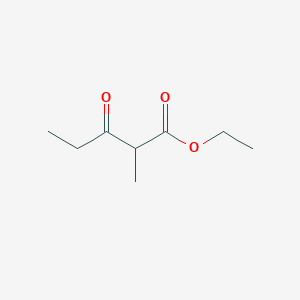

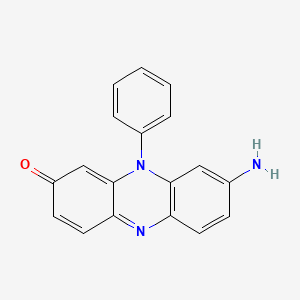

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)